molecular formula C22H34N4O B15010996 1-[4-tert-butyl-1-(2,6-dimethylmorpholin-4-yl)cyclohexyl]-1H-benzotriazole

1-[4-tert-butyl-1-(2,6-dimethylmorpholin-4-yl)cyclohexyl]-1H-benzotriazole

Cat. No.: B15010996
M. Wt: 370.5 g/mol
InChI Key: HEBZANDPEIGMJC-UHFFFAOYSA-N
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Description

4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine is a complex organic compound featuring a benzotriazole moiety, a cyclohexyl group with a tert-butyl substituent, and a dimethylmorpholine ring

Preparation Methods

The synthesis of 4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine involves multiple steps, typically starting with the preparation of the benzotriazole moiety. Benzotriazole can be synthesized by reacting o-phenylenediamine with sodium nitrite and acetic acid . The cyclohexyl group with a tert-butyl substituent can be introduced through a Friedel-Crafts alkylation reaction. The final step involves the formation of the dimethylmorpholine ring, which can be achieved through a cyclization reaction under basic conditions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include ethanol, hydroxylamine-O-sulfonic acid, and various acids and bases. Major products formed from these reactions include benzotriazole-based N,O-acetals and acylsilanes .

Mechanism of Action

The mechanism of action of 4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine involves its interaction with molecular targets through π-π stacking interactions and hydrogen bonding. The benzotriazole moiety can bind to metal surfaces, forming stable coordination compounds that inhibit corrosion . In biological systems, the compound can interact with enzymes and receptors, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar compounds include:

Compared to these compounds, 4-[1-(1H-1,2,3-benzotriazol-1-yl)-4-(tert-butyl)cyclohexyl]-2,6-dimethylmorpholine is unique due to its combination of a benzotriazole moiety, a cyclohexyl group with a tert-butyl substituent, and a dimethylmorpholine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C22H34N4O

Molecular Weight

370.5 g/mol

IUPAC Name

4-[1-(benzotriazol-1-yl)-4-tert-butylcyclohexyl]-2,6-dimethylmorpholine

InChI

InChI=1S/C22H34N4O/c1-16-14-25(15-17(2)27-16)22(12-10-18(11-13-22)21(3,4)5)26-20-9-7-6-8-19(20)23-24-26/h6-9,16-18H,10-15H2,1-5H3

InChI Key

HEBZANDPEIGMJC-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2(CCC(CC2)C(C)(C)C)N3C4=CC=CC=C4N=N3

Origin of Product

United States

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